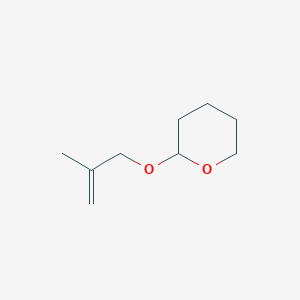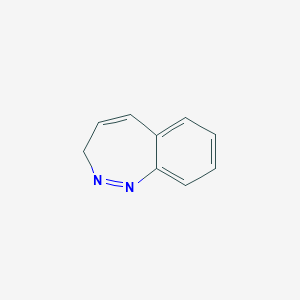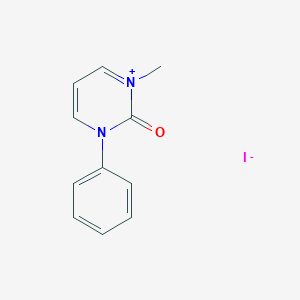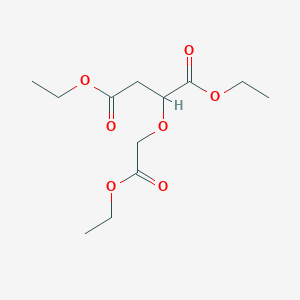![molecular formula C17H25N3O2 B14642649 Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis- CAS No. 55591-35-0](/img/structure/B14642649.png)
Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is an organic compound with the molecular formula C11H14N2O2. This compound features a piperidine ring substituted with a 4-nitrophenyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- can be synthesized through the reaction of piperidine with 4-nitrobenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed
The major products formed from these reactions include reduced amines and substituted piperidine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
55591-35-0 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)16-9-7-15(8-10-16)17(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h7-10,17H,1-6,11-14H2 |
InChI Key |
HWGZEQQCGPJJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)

![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)


![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)

